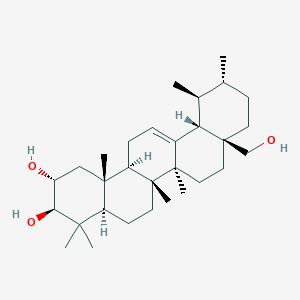
Corosolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corosolinol is a chemical compound with the molecular formula C30H48O4. It is a pentacyclic triterpenoid, which means it has a structure consisting of five interconnected rings. This compound is known for its various biological activities and potential therapeutic applications. It is often derived from natural sources, particularly from plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Corosolinol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of squalene, a natural triterpene, followed by a series of oxidation and reduction reactions to introduce the necessary functional groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant materials that naturally contain this compound. The process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form. Advanced techniques like binary resin bed separation technology can also be employed to enhance the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Corosolinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corosolic acid, a compound with significant biological activity .
Applications De Recherche Scientifique
Corosolinol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in various biological processes, including cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes, obesity, and cancer.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Corosolinol involves its interaction with specific molecular targets and pathways within the body. It is known to modulate various signaling pathways, including those involved in glucose metabolism and lipid regulation. By binding to specific receptors, this compound can influence the activity of enzymes and other proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Corosolinol is similar to other pentacyclic triterpenoids, such as ursolic acid and oleanolic acid. it is unique in its specific functional groups and the resulting biological activities. For example:
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: Studied for its hepatoprotective and antidiabetic effects.
The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for various scientific and medical applications .
Propriétés
Numéro CAS |
4547-28-8 |
|---|---|
Formule moléculaire |
C30H50O3 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(2R,3R,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-2,3-diol |
InChI |
InChI=1S/C30H50O3/c1-18-10-13-30(17-31)15-14-28(6)20(24(30)19(18)2)8-9-23-27(5)16-21(32)25(33)26(3,4)22(27)11-12-29(23,28)7/h8,18-19,21-25,31-33H,9-17H2,1-7H3/t18-,19+,21-,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |
Clé InChI |
SDEFNGUXVNFYCG-SYXQBTMUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)CO |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















